N-isopropylpiperidine

Description

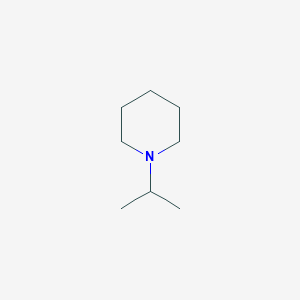

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2)9-6-4-3-5-7-9/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIXHISTUVHOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286586 | |

| Record name | N-isopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-79-0 | |

| Record name | N-Isopropylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC46589 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-isopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ISOPROPYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU8W2P07QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Routes for N-isopropylpiperidine

The direct formation of this compound is most commonly achieved through two primary pathways: the alkylation of the piperidine (B6355638) nitrogen and the reduction of imine or pyridine (B92270) precursors.

Alkylation Reactions of Piperidine

N-alkylation represents a direct and widely utilized method for synthesizing this compound. This approach involves the reaction of piperidine with an isopropyl-containing electrophile, typically an isopropyl halide. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of piperidine attacks the electrophilic carbon of the isopropyl group.

To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base is commonly employed. researchgate.net The choice of base and solvent can influence the reaction rate and selectivity. For instance, using potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) is a common practice. researchgate.net Alternatively, the reaction can be carried out in anhydrous acetonitrile, where the slow addition of an alkyl halide, such as isopropyl bromide, to a solution of piperidine helps control the reaction. researchgate.net Without an added base, the reaction slows as the piperidinium (B107235) salt accumulates, which can help favor mono-alkylation. researchgate.net

Table 1: Conditions for N-Alkylation of Piperidine

| Alkylating Agent | Base | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Isopropyl Bromide (iPrBr) or Iodide (iPrI) | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Stirring at room temperature. | researchgate.net |

| Isopropyl Bromide (iPrBr) | None (or KHCO3) | Anhydrous Acetonitrile | Slow addition of alkyl halide via syringe pump under N2 atmosphere. | researchgate.net |

| Isopropyl Halide | Not specified | Not specified | General method for N-alkylation of piperidine derivatives. | google.com |

Reduction Methodologies

Reduction methodologies offer another versatile avenue to this compound. These routes typically involve the formation of an imine or the hydrogenation of a pyridine ring.

Reductive Amination: This is a prominent one-pot method that converts a ketone or aldehyde into an amine. wikipedia.org For the synthesis of this compound, piperidine is reacted with acetone (B3395972) to form an intermediate iminium ion, which is then reduced in situ without being isolated. wikipedia.orgdrugfuture.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) [NaB(OAc)3H] being a mild and effective choice that tolerates a wide range of functional groups. drugfuture.com Other common reagents include sodium cyanoborohydride (NaBH3CN). wikipedia.org This method is widely applied in the synthesis of complex pharmaceutical intermediates containing the this compound moiety. drugfuture.com

Reduction of N-Acylpiperidines: An alternative two-step approach involves the initial acylation of piperidine with an appropriate acylating agent, such as isobutyryl chloride, to form an N-acylpiperidine. This intermediate amide is then reduced to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation. google.com

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a fundamental process for producing the corresponding piperidines. nih.gov For instance, enantioenriched 2-isopropylpiperidine (B1587743) can be synthesized via the asymmetric hydrogenation of 2-isopropyl-N-benzylpyridinium salts using an Iridium-based catalyst (Ir-catalyzed enantioselective hydrogenation). nih.gov While this example yields a ring-substituted derivative, the general principle of reducing the pyridine core is a key strategy in piperidine synthesis. nih.gov Various transition metal catalysts, including those based on cobalt, ruthenium, and nickel, are effective for the hydrogenation of the pyridine ring under hydrogen pressure. nih.gov

Table 2: Comparison of Reduction Methodologies for this compound Synthesis

| Method | Precursors | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Reductive Amination | Piperidine, Acetone | Sodium Triacetoxyborohydride [NaBH(OAc)3] | drugfuture.com |

| Reduction of N-Acylpiperidine | Piperidine, Isobutyryl derivative | Lithium Aluminum Hydride (LiAlH4) | google.com |

| Asymmetric Hydrogenation | 2-Isopropyl-N-benzylpyridinium Salt | Iridium(I) catalyst with MeO-BoQPhos ligand | nih.gov |

| Heterogeneous Catalytic Hydrogenation | Pyridine derivatives | Cobalt, Ruthenium, or Nickel-based nanocatalysts; H2 gas | nih.gov |

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved by either modifying a pre-existing this compound scaffold or by constructing the substituted piperidine ring with the N-isopropyl group installed during the synthetic sequence.

Condensation Reactions for Substituted Derivatives

Condensation reactions, often as part of multi-component strategies, are powerful tools for building complex molecular architectures. rsc.org The synthesis of substituted piperidines can be achieved through various cyclization strategies, such as the Dieckmann condensation, which can produce substituted piperidine-2,4-diones. core.ac.uk In many synthetic routes, a complex piperidine core is first assembled, followed by N-alkylation to install the isopropyl group. For example, in the synthesis of piperidine-4-carboxamide derivatives, a piperidine-4-carboxylic acid precursor is first protected, converted to an amide, deprotected, and finally N-alkylated in the last step. units.it Two-component reactions, such as the condensation of an amine with a carbonyl compound followed by cyclization, represent another common approach to forming the piperidine ring. mdpi.com

Palladium(II)-Mediated Oxidative Carbonylation Techniques

Palladium-catalyzed carbonylation reactions provide a sophisticated method for introducing a carbonyl group into a molecule using carbon monoxide (CO). nih.govmdpi.com Palladium(II)-mediated oxidative carbonylation can be used to synthesize urea (B33335) derivatives by coupling amines with carbon monoxide in a one-pot process. nih.gov In this type of reaction, a secondary amine like this compound could theoretically be reacted with another primary amine and CO in the presence of a Pd(II) catalyst and an oxidant to form an unsymmetrical urea. While secondary amines are noted to be less reactive than primary amines in forming homocoupled ureas under certain conditions, this difference in reactivity can be exploited to create unsymmetrical products. nih.gov The catalytic system typically involves a palladium(II) source, such as Palladium(II) acetate (B1210297) or Dichlorobis(triphenylphosphine)palladium(II), and an oxidant. nih.govmdpi.com

Table 3: Typical Components for Palladium(II)-Mediated Oxidative Aminocarbonylation

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium(II) Pre-catalyst | Pd(OAc)2, Pd(PPh3)2Cl2 | Catalyzes the coupling of amine and CO. | nih.govmdpi.com |

| Carbon Monoxide Source | CO gas, Mo(CO)6 | Provides the carbonyl carbon. | mdpi.com |

| Amine Substrate | Primary or secondary amines | Nucleophile that attacks the activated CO. | nih.gov |

| Oxidant | Cu(OAc)2, O2 | Regenerates the active Pd(II) catalyst. | mdpi.com |

| Solvent | 1,4-Dioxane | Reaction medium. | mdpi.com |

Synthesis of N-Isopropylpiperidinium Cations

N-isopropylpiperidinium cations are quaternary ammonium (B1175870) salts derived from this compound. These charged species are typically synthesized by the further alkylation of the tertiary nitrogen of this compound with an alkylating agent. The resulting cation possesses a permanent positive charge on the nitrogen atom, which is balanced by a counter-anion. These compounds are a class of ionic liquids, which are salts with melting points below 100°C. olemiss.edu For example, the species N-butyl-N-methylpiperidinium implies a piperidine ring that has both a butyl and a methyl group on the nitrogen, creating a quaternary center. googleapis.com The synthesis of an N-isopropylpiperidinium cation would follow a similar logic, reacting this compound with an electrophile (e.g., methyl iodide) to produce the N-methyl-N-isopropylpiperidinium cation. googleapis.com The synthesis of such ionic liquids is of interest for various applications, including as novel electrolytes or reaction media. olemiss.edu

Catalytic Hydrogenation for Piperidine Ring Formation

Catalytic hydrogenation is a fundamental process for the synthesis of piperidines, involving the reduction of pyridine precursors. acs.orgwikipedia.org This chemical reaction utilizes molecular hydrogen (H₂) to saturate the aromatic ring of a pyridine derivative in the presence of a metal catalyst. wikipedia.org The process is a heterogeneous reaction, where the catalyst is typically a solid metal finely dispersed on an inert support, such as carbon. libretexts.org

The mechanism involves the adsorption of both the pyridine substrate and dissociated hydrogen atoms onto the surface of the catalyst. libretexts.org This is followed by a stepwise transfer of hydrogen atoms to the carbon atoms of the ring, ultimately leading to the formation of the saturated piperidine ring, which then desorbs from the catalyst surface. libretexts.org

Commonly employed catalysts for the hydrogenation of nitrogen-containing heterocycles include noble metals like platinum, palladium, rhodium, and ruthenium. acs.orgtcichemicals.com Non-noble metal catalysts, particularly Raney Nickel, are also widely used due to their effectiveness and lower cost. synsmart.inillinois.edu

Two primary routes leveraging catalytic hydrogenation for this compound synthesis are:

Hydrogenation of an N-isopropylpyridinium salt : In this approach, pyridine is first alkylated with an isopropyl group to form the corresponding N-isopropylpyridinium salt. This salt is then subjected to catalytic hydrogenation, which reduces the pyridinium (B92312) ring to the piperidine structure.

Reductive Amination : This method involves the reaction of glutaraldehyde (B144438) with isopropylamine. nih.gov The initial reaction forms a Schiff base, which then undergoes intramolecular cyclization and reduction in a single pot. This process, known as reductive glutaraldehydation, efficiently yields the N-substituted piperidine ring. nih.gov

Stereoselective Synthesis Approaches for this compound Analogs

The synthesis of specific stereoisomers of this compound analogs, which are molecules with a defined three-dimensional structure, is crucial for various applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer from a prochiral substrate. tcichemicals.com This is often achieved through asymmetric catalysis, where a chiral catalyst guides the reaction to favor the formation of one stereoisomer over others. tcichemicals.com

A notable example is the enantioselective synthesis of chiral 2-alkylpiperidines through the asymmetric hydrogenation of the corresponding N-benzylpyridinium salts. nih.gov Research has demonstrated the use of an Iridium-based catalyst featuring a chiral phosphine (B1218219) ligand, such as (R)-(+)-MeO-BoQPhos, for this transformation. nih.gov In the synthesis of an analog, 2-isopropylpiperidine, this method has been shown to yield the product with a high degree of stereocontrol, achieving an enantiomeric ratio (er) of 91:9. nih.gov This approach provides a direct and efficient route to enantioenriched piperidine derivatives that can serve as valuable chiral building blocks. nih.gov

Scalability and Process Optimization in this compound Synthesis

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous process optimization. longdom.orgotavachemicals.com The primary goals are to maximize product yield, ensure purity, maintain safety, and minimize costs and environmental impact. synsmart.inlongdom.org This is achieved by systematically adjusting various reaction parameters.

Influence of Catalysts and Co-catalysts

The choice of catalyst and the use of co-catalysts are critical factors that significantly influence the efficiency and outcome of the synthesis.

Catalysts : In hydrogenation reactions, noble metal catalysts (e.g., Pd, Pt) are highly active and can operate under milder conditions, but they are expensive. acs.orgillinois.edu Base metal catalysts like Raney Nickel are more cost-effective but often require higher temperatures and pressures. synsmart.inillinois.edu The catalyst's physical properties, such as particle size and the nature of the support material (e.g., activated carbon, alumina), also play a crucial role in its activity and longevity. libretexts.org

Co-catalysts and Promoters : A co-catalyst is a substance that enhances the activity of the primary catalyst. nih.gov In some hydrogenation systems, the addition of a basic substance like potassium hydroxide (B78521) (KOH) can act as a promoter, increasing the rate of reduction when using catalysts like Raney Ni. illinois.edu In other catalytic systems, such as those involving Ziegler-Natta catalysts, co-catalysts like aluminum-alkyls are essential for activating the transition metal center to initiate the reaction. nih.gov The presence of certain compounds can also act as inhibitors; for example, carbon monoxide can poison many transition metal catalysts by binding strongly to the active sites, thereby reducing or halting catalytic activity. mdpi.com

The table below summarizes the roles of various catalytic components.

Table 1: Influence of Catalytic Components in Synthesis| Component | Type | Function | Example(s) | Impact on Synthesis |

|---|---|---|---|---|

| Catalyst | Heterogeneous | Provides active sites for the reaction | Pd/C, Pt/C, Raney Ni | Determines reaction rate, required temperature/pressure, and cost. acs.orgillinois.edu |

| Co-catalyst | Activator | Activates the primary catalyst center | Aluminum-alkyls (for Ziegler-Natta) | Essential for initiating the catalytic cycle. nih.gov |

| Promoter | Enhancer | Increases the rate of reaction | KOH with Raney Ni | Can significantly shorten reaction times. illinois.edu |

| Inhibitor | Poison | Deactivates the catalyst | Carbon Monoxide (CO) | Reduces or stops the reaction, lowering yield and efficiency. mdpi.com |

Optimization of Reaction Conditions

Optimizing reaction conditions is a systematic process to find the ideal balance of parameters that yields the best result. numberanalytics.com Key parameters include solvent, temperature, and reactant concentration. researchgate.net

A study on a multi-component reaction highlights the dramatic effect of such optimization. researchgate.net Initially, reacting equimolar amounts of starting materials in solvents like water or DMF at room temperature resulted in only trace amounts of the desired product. By systematically altering the conditions, significant improvements were achieved:

Solvent Change : Switching the solvent to dichloromethane (B109758) (CH₂Cl₂) at a lower temperature (10-15°C) increased the yield to 55%. researchgate.net Further changing the solvent to ethanol (B145695) improved the yield to 70%, and a final switch to tetrahydrofuran (B95107) (THF) pushed the yield to 80%. researchgate.net

Stoichiometry Adjustment : Increasing the amount of one of the amine reactants from 1.0 equivalent to 1.2 equivalents led to a further and final improvement in the yield to 89%. researchgate.net

This systematic approach demonstrates that careful selection and optimization of reaction conditions are paramount for developing a high-yielding and efficient synthetic process.

The following interactive table illustrates the impact of solvent and reactant stoichiometry on product yield based on the findings from the optimization study. researchgate.net

Table 2: Optimization of Reaction Conditions and Resulting Yield| Entry | Solvent | Temperature (°C) | Amine (Equivalents) | Yield (%) |

|---|---|---|---|---|

| 1 | Water | Room Temp | 1.0 | Trace |

| 2 | DMF | Room Temp | 1.0 | Trace |

| 3 | CH₂Cl₂ | 10-15 | 1.0 | 55 |

| 4 | Ethanol | 10-15 | 1.0 | 70 |

| 5 | THF | 10-15 | 1.0 | 80 |

Chemical Reactivity and Mechanistic Investigations

Oxidation Pathways and Product Characterization

The oxidation of N-isopropylpiperidine primarily targets the carbon atoms adjacent to the nitrogen, leading to the formation of lactams.

This compound can be oxidized to yield N-isopropylpiperidone. This transformation involves the conversion of the secondary amine within the piperidine (B6355638) ring structure into a ketone functionality. The reaction is typically carried out using strong oxidizing agents.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Major Product |

|---|---|---|

| This compound | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | N-isopropylpiperidone |

This table summarizes the common reagents used for the oxidation of this compound to N-isopropylpiperidone.

Nucleophilic Substitution Mechanisms

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in various reactions.

The nitrogen atom in this compound is a nucleophilic center, capable of donating its lone pair of electrons to an electrophile. bits-pilani.ac.in This allows it to participate in nucleophilic substitution reactions, such as the alkylation of the amine. orgoreview.com In these reactions, this compound attacks an electron-deficient carbon atom, displacing a leaving group. bits-pilani.ac.in For instance, reaction with an alkyl halide results in the formation of a quaternary ammonium (B1175870) salt, a process known as exhaustive alkylation when carried out with excess alkyl halide. orgoreview.combyjus.com The reactivity of the nitrogen as a nucleophile is fundamental to the formation of the substituted N-isopropylpiperidinium cations that undergo subsequent degradation reactions. nsf.gov

Quaternary ammonium cations, such as those derived from this compound (e.g., N-methyl-N-isopropylpiperidinium), can undergo degradation through several pathways when subjected to strong bases like hydroxide (B78521) ions. bits-pilani.ac.innsf.gov The primary mechanisms are bimolecular nucleophilic substitution (SN2) and elimination reactions. nsf.gov

In the presence of a strong nucleophile like the hydroxide ion (OH⁻), substituted N-isopropylpiperidinium cations can undergo an SN2 reaction. bits-pilani.ac.inyoutube.com In this pathway, the hydroxide ion attacks one of the carbon atoms of the alkyl groups attached to the positively charged nitrogen. youtube.com This is a concerted, single-step mechanism where the nucleophile attacks the carbon from the backside relative to the leaving group (the neutral amine). bits-pilani.ac.in This results in the cleavage of a carbon-nitrogen bond, leading to dealkylation of the quaternary ammonium cation. For example, in an N-methyl-N-isopropylpiperidinium cation, hydroxide can attack the methyl group, yielding methanol (B129727) and this compound. The rate of this second-order reaction depends on the concentrations of both the piperidinium (B107235) cation and the hydroxide ion. bits-pilani.ac.inyoutube.com

A competing and often predominant degradation pathway for quaternary ammonium cations with beta-hydrogens is the Hofmann elimination. wikipedia.orgmasterorganicchemistry.com This E2 elimination reaction is initiated by treating the amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. orgoreview.combyjus.com This salt is then treated with silver oxide and water, which replaces the iodide ion with a hydroxide ion, forming a quaternary ammonium hydroxide. byjus.comyoutube.com

Upon heating, the hydroxide ion acts as a base, abstracting a proton from a beta-carbon (a carbon atom adjacent to the one bonded to the nitrogen). youtube.com The key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule. byjus.com This rule states that the major product will be the least substituted, and therefore generally less stable, alkene. byjus.comwikipedia.org This preference is attributed to the steric bulk of the trialkylamine leaving group. wikipedia.orgmasterorganicchemistry.com The large size of the leaving group hinders the approach of the base to the more sterically hindered beta-hydrogens, making abstraction of a proton from the least substituted, more accessible beta-carbon more favorable. wikipedia.orgmasterorganicchemistry.com For a substituted N-isopropylpiperidinium cation, this can lead to ring-opening products. orgoreview.com

Table 2: Steps of the Hofmann Elimination

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Exhaustive Methylation | The tertiary amine is converted into a quaternary ammonium salt. | Excess Methyl Iodide (CH₃I) | Quaternary ammonium iodide |

| 2. Anion Exchange | The iodide salt is converted to a hydroxide salt. | Silver Oxide (Ag₂O), Water (H₂O) | Quaternary ammonium hydroxide |

| 3. Elimination | Heating the hydroxide salt induces an E2 elimination. | Heat (Δ) | Alkene (Hofmann product) and a tertiary amine |

This table outlines the general sequence of the Hofmann elimination reaction. orgoreview.combyjus.comyoutube.com

Degradation Mechanisms of Substituted N-isopropylpiperidinium Cations

Elimination Reaction Kinetics and Mechanisms

Elimination reactions of piperidine derivatives, particularly those involving the formation of a double bond, are governed by the nature of the substituent on the nitrogen atom, the leaving group, and the reaction conditions. For this compound, this typically involves its conversion to a quaternary ammonium salt to introduce a suitable leaving group.

E1cb Mechanism Studies

While specific kinetic studies on the E1cb (Elimination, Unimolecular, conjugate Base) mechanism of this compound derivatives are not extensively documented in the reviewed literature, the foundational principles of this pathway can be applied to understand its potential reactivity. The E1cb mechanism is a two-step process that occurs under basic conditions and is characterized by the presence of a relatively acidic proton and a poor leaving group. numberanalytics.comvedantu.com

The key steps of the E1cb mechanism are:

Deprotonation: A base abstracts a proton from the β-carbon to form a carbanion (the conjugate base). This step is favored if the proton is acidic, often due to the presence of an adjacent electron-withdrawing group. numberanalytics.comorganicchemistrytutor.com

Leaving Group Expulsion: The lone pair of the carbanion expels the leaving group from the α-carbon, forming a double bond. This step is typically the rate-determining step. numberanalytics.comacs.org

For a derivative of this compound, such as an N-isopropylpyridinium salt, to undergo an E1cb reaction, a substrate would need a structure that sufficiently acidifies a β-proton. The nitrogen atom itself, particularly when quaternized, acts as an electron-withdrawing group, increasing the acidity of the adjacent protons.

Table 1: General Characteristics of the E1cb Elimination Mechanism

| Feature | Description | Relevance to this compound Derivatives |

|---|---|---|

| Substrate | Requires an acidic β-hydrogen and a poor leaving group. numberanalytics.com | A quaternary ammonium salt of this compound (e.g., N-methyl-N-isopropylpiperidinium) would provide a poor leaving group (the amine). Acidity of β-protons is enhanced by the positive charge on nitrogen. |

| Base | Typically requires a moderate to strong base. numberanalytics.com | The choice of base would be critical to favor the E1cb pathway over a concerted E2 reaction. |

| Intermediate | Proceeds through a carbanion intermediate. numberanalytics.comacs.org | The stability of the potential carbanion intermediate would influence the reaction feasibility. |

| Kinetics | Often exhibits second-order kinetics, but can vary. The rate-determining step is usually the loss of the leaving group from the conjugate base. numberanalytics.com | A kinetic isotope effect study would be crucial to distinguish it from an E2 mechanism. A lack of a primary kinetic isotope effect for the C-H bond cleavage would support an E1cbreversible mechanism. organicchemistrytutor.com |

Steric Effects on Reaction Rate-Determining Steps

The bulky N-isopropyl group exerts significant steric hindrance, which plays a crucial role in determining the regioselectivity and rate of elimination reactions. This is most evident in the Hofmann elimination, which involves the thermal decomposition of a quaternary ammonium hydroxide. wikipedia.org The reaction proceeds via an E2 mechanism, but the steric bulk of the leaving group (a trialkylamine) directs the base to abstract the most accessible, least sterically hindered β-hydrogen. vedantu.comwikipedia.org This leads to the formation of the least substituted alkene, an outcome known as the Hofmann rule. wikipedia.org

In the case of an N-alkyl-N-isopropylpiperidinium hydroxide, the bulky nature of the substituents on the nitrogen atom would sterically shield the more substituted β-protons within the ring. This would favor the abstraction of a proton from the methyl group of the N-ethyl substituent in a hypothetical N-ethyl-N-isopropylpiperidinium hydroxide, or from the least hindered position on the piperidine ring itself if other pathways are blocked.

Table 2: Predicted Influence of N-Substituent on Hofmann Elimination Regioselectivity

| N-Substituent on Piperidine | Leaving Group | Expected Major Alkene Product | Rationale |

|---|---|---|---|

| N-Methyl | -N(CH₃)₂-R | Zaitsev product more likely (if no other steric hindrance) | Smaller leaving group allows for abstraction of more hindered protons. |

| N-Isopropyl | -N(CH₃)(i-Pr)-R | Hofmann product | The bulky isopropyl group enhances the steric hindrance of the leaving group, forcing the base to abstract the least hindered proton. wikipedia.orgchadsprep.com |

| N-tert-Butyl | -N(CH₃)(t-Bu)-R | Hofmann product (strong preference) | Extremely bulky leaving group provides maximum steric hindrance, strongly favoring the least substituted alkene. |

Dehydrogenative Aromatization Reactions

This compound can undergo dehydrogenation to form the corresponding aromatic N-isopropylpyridinium salt. This transformation is a valuable method for the synthesis of substituted pyridinium (B92312) compounds and can be achieved through various catalytic methods.

Heterogeneous Catalysis in Cyclic Amine Dehydrogenation

Heterogeneous catalysts are widely employed for the dehydrogenation of N-heterocycles. This process, often termed dehydrogenative aromatization, typically utilizes supported noble metal catalysts under thermal conditions. chadsprep.com Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, often requiring high temperatures to proceed. rsc.org The reaction involves the removal of hydrogen molecules from the saturated ring, resulting in the formation of the aromatic pyridinium species.

The general process for the dehydrogenation of this compound would involve passing it over a heated catalyst, leading to the formation of N-isopropylpyridinium cation and the release of hydrogen gas. The presence of an N-H bond and an α-C-H bond is often crucial for this type of oxidative dehydrogenation. rsc.org

Table 3: Typical Heterogeneous Catalysts for Dehydrogenation of N-Heterocycles

| Catalyst | Support | Typical Conditions | Comments |

|---|---|---|---|

| Palladium (Pd) | Carbon (C) | High Temperature (150-250 °C) | Commonly used, effective for acceptorless dehydrogenation. rsc.org |

| Platinum (Pt) | Alumina (Al₂O₃) | High Temperature | Also effective, can exhibit different selectivity compared to Pd. |

| Ruthenium (Ru) | Carbon (C) | Varies | Activity is often compared to Pd and Pt. |

| Copper (Cu) | Various | Often used as a co-catalyst | Synergistic effects with Pd have been reported for the dehydrogenation of dihydroquinolinones. rsc.org |

Solvent Effects on Catalytic Activity

The choice of solvent can significantly impact the efficiency and selectivity of catalytic dehydrogenation reactions. In some cases, the reaction can be performed neat, but the use of a high-boiling point solvent is often advantageous, especially if the reactants or products are solids at the reaction temperature. nih.gov

Studies on the dehydrogenation of other N-heterocycles have shown that polar, high-boiling point solvents can be preferable. nih.gov For instance, in the dehydrogenation of tetradecahydrophenazine, tetraglyme (B29129) was found to be a suitable solvent. nih.gov In other systems, the solvent has been shown to control the reaction pathway, leading to either simple dehydrogenation or a more complex dehydrogenative coupling-aromatization, depending on the solvent used (e.g., acetone (B3395972) vs. DCE). acs.org This highlights the solvent's role in stabilizing intermediates and influencing reaction mechanisms. For heterogeneous catalysis, the solvent can affect the solubility of reactants and products, as well as their adsorption onto the catalyst surface.

Table 4: Observed Solvent Effects in Dehydrogenation of N-Heterocycles

| Solvent | Observation | Potential Role | Reference |

|---|---|---|---|

| Tetraglyme | Favorable for dehydrogenation of tetradecahydrophenazine. | High boiling point, polar nature may aid in substrate solubility and catalyst interaction. | nih.gov |

| Acetone | Favors simple dehydrogenation of N-heterocycles. | The carbonyl group may act as a proton acceptor, facilitating isomerization steps. | acs.org |

| 1,2-Dichloroethane (DCE) | Favors dehydrogenative coupling-aromatization. | Influences the lifetime and reactivity of key intermediates, leading to different products. | acs.org |

| Water | Used as a "green" solvent for oxidative dehydrogenation with air. | Offers environmental benefits and can influence catalyst activity and stability. | rsc.org |

Comparative Reactivity Studies of N-substituted Piperidines

The reactivity of the piperidine ring is significantly influenced by the nature of the N-substituent. Comparing this compound with other N-alkylated piperidines, such as N-methylpiperidine, reveals the interplay of steric and electronic effects.

The isopropyl group is a bulkier and slightly more electron-donating group than the methyl group. The increased steric hindrance around the nitrogen in this compound can decrease the rate of reactions that involve nucleophilic attack at the nitrogen (e.g., quaternization) or at an adjacent carbon.

In enzyme inhibition studies, which can be a proxy for reactivity and binding affinity in biological systems, different N-alkylpiperidine derivatives show varied activities. For example, in a study of N-alkylpiperidine carbamates as potential anti-Alzheimer's agents, the nature of the N-alkyl substituent was critical for the inhibitory activity against cholinesterases and monoamine oxidases. nih.gov While not a direct measure of reactivity in the context of the reactions discussed above, it underscores the significant impact of the N-substituent's structure.

In elimination reactions of corresponding N-alkyl-N-methylpiperidinium salts, the N-isopropyl group's bulk would be expected to lead to a higher proportion of the Hofmann elimination product compared to the N-methyl analogue, due to increased steric hindrance around the nitrogen center.

Table 5: Comparative Properties and Reactivity of N-Methylpiperidine vs. This compound

| Property/Reaction | N-Methylpiperidine | This compound | Influencing Factor |

|---|---|---|---|

| Basicity | Similar to this compound | Similar to N-methylpiperidine | The inductive effect of alkyl groups is similar. |

| Nucleophilicity | Generally more reactive in SN2 reactions | Less reactive due to steric hindrance | The bulkier isopropyl group hinders the approach to the nitrogen atom. |

| Rate of Quaternization | Faster | Slower | Less steric hindrance allows for a faster reaction with alkyl halides. |

| Hofmann Elimination (from quaternary salt) | Higher proportion of Zaitsev product expected | Higher proportion of Hofmann product expected | The increased steric bulk of the N-isopropyl group favors abstraction of the less hindered proton. wikipedia.org |

| Dehydrogenation Rate | Potentially faster | Potentially slower | Less steric hindrance might allow for more facile interaction with the catalyst surface. |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of N-isopropylpiperidine in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the structure of this compound. The ¹H NMR spectrum displays characteristic signals for the protons on the piperidine (B6355638) ring and the isopropyl substituent. The piperidine protons typically appear as complex multiplets due to spin-spin coupling, while the isopropyl group gives rise to a distinct doublet for the methyl protons and a septet for the methine proton. youtube.com

Similarly, the ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms. For this compound, distinct signals are observed for the carbons of the piperidine ring and the isopropyl group, with their chemical shifts being indicative of their electronic environment. spectrabase.com

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| C2/C6 (piperidine) | 50.8 |

| C3/C5 (piperidine) | 26.5 |

| C4 (piperidine) | 25.0 |

| CH (isopropyl) | 54.2 |

| CH₃ (isopropyl) | 18.5 |

| Data sourced from publicly available spectral databases. |

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons on adjacent carbon atoms. youtube.com Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between the methine proton of the isopropyl group and the methyl protons, as well as the couplings between adjacent protons on the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. creative-biostructure.com An HSQC spectrum allows for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

These 2D NMR techniques, used in concert, provide a comprehensive and detailed picture of the molecular structure of this compound. rsc.orgmnstate.edu

The introduction of the isopropyl group on the nitrogen atom of the piperidine ring significantly influences the chemical shifts of the ring carbons, particularly the α-carbons (C2 and C6). This effect is primarily due to the steric bulk and electronic nature of the N-substituent. researchgate.net

Furthermore, the oxidation of the nitrogen atom to form this compound-N-oxide leads to substantial changes in the ¹³C NMR spectrum. N-oxidation typically causes a deshielding (downfield shift) of the α-carbons (C2 and C6) and the β-carbons (C3 and C5) of the piperidine ring. The magnitude of these shifts provides insights into the stereochemistry at the nitrogen center and the preferred conformation of the N-oxide. For instance, a larger upfield shift for the C2 and C6 carbons in the N-isopropyl analogue compared to smaller N-alkyl groups suggests a preference for an equatorial position of the N-alkyl group in the corresponding amine. researchgate.net The fragmentation of N-oxides in mass spectrometry often involves the loss of an oxygen atom. researchgate.netmjcce.org.mk

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for Piperidine, N-Methylpiperidine, and this compound

| Compound | C2/C6 | C3/C5 | C4 |

| Piperidine | 47.7 | 27.5 | 25.4 |

| N-Methylpiperidine | 56.8 | 26.5 | 24.6 |

| This compound | 50.8 | 26.5 | 25.0 |

| Data compiled from various sources for comparative analysis. |

This compound, like other substituted piperidines, exists in a dynamic equilibrium between different chair conformations. At room temperature, the rate of this conformational interchange is typically fast on the NMR timescale, resulting in averaged signals. nih.gov

By lowering the temperature, it is possible to slow down this ring inversion process to the point where the individual conformers can be observed separately in the NMR spectrum. nih.gov Low-temperature NMR studies can provide crucial information about the relative energies of the different conformers and the energy barrier to ring inversion. This allows for a detailed understanding of the conformational preferences of the this compound molecule. auremn.org.brnih.govepa.govnih.gov

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (127.23 g/mol ). nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragment ions for N-alkylpiperidines arise from the cleavage of the C-C bonds within the ring and the cleavage of the N-alkyl bond. The analysis of these fragment ions helps to confirm the presence of the piperidine ring and the isopropyl substituent. nist.govscielo.br

Table 3: Key Mass Spectral Data for this compound

| m/z | Interpretation |

| 127 | Molecular Ion (M⁺) |

| 112 | Loss of a methyl group (CH₃) |

| 84 | Loss of the isopropyl group (C₃H₇) |

| Fragmentation data is predicted based on common fragmentation pathways for N-alkylpiperidines. |

Mass Spectrometry (MS) in Molecular Structure Determination

Tandem Mass Spectrometry (MSn) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of selected precursor ions. In a typical experiment, this compound is first ionized, often by techniques like electrospray ionization (ESI) or electron ionization (EI). The resulting molecular ion or a protonated molecule is then isolated and subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. The resulting product ions are then mass-analyzed, providing a fragmentation spectrum.

The fragmentation of piperidine derivatives is often characterized by cleavages within the piperidine ring and the substituent group. For this compound, key fragmentation pathways would involve the loss of the isopropyl group, cleavage of the C-N bond, and ring-opening reactions. Analyzing the masses of the fragment ions allows for the reconstruction of the molecule's connectivity. While specific fragmentation data for this compound is not extensively detailed in the public literature, the general principles of amine fragmentation can be applied. Tandem MS is particularly useful for distinguishing between isomers, as different structural arrangements can lead to unique fragmentation patterns. researchgate.netnih.govacs.orgyoutube.comnih.gov

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixtures

When this compound is present in a complex mixture, its identification and quantification necessitate a separation step prior to mass spectrometric analysis. Hyphenated techniques, which couple a chromatographic method with mass spectrometry, are ideal for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is a highly suitable analytical method. In GC, the sample mixture is vaporized and passed through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. This compound, with its specific retention time under defined chromatographic conditions, is separated from other components of the mixture before entering the mass spectrometer. The mass spectrometer then provides a mass spectrum of the eluted compound, confirming its identity. Pyrolysis-GC/MS is a variant that can be used for the analysis of polymers and other complex matrices where thermal degradation is required to produce volatile fragments for analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for analyzing complex mixtures, particularly for less volatile or thermally labile compounds. researchgate.netnih.gov In this method, the sample is dissolved in a liquid and passed through a column packed with a stationary phase. Separation occurs based on the analyte's interaction with the stationary and mobile phases. For a basic compound like this compound, reverse-phase LC with an acidic mobile phase is often employed. The eluent from the LC column is then introduced into the mass spectrometer, typically using an ESI source, for detection and identification. researchgate.netnih.govnih.govfrontiersin.org The combination of retention time from the LC and the mass-to-charge ratio and fragmentation pattern from the MS provides a high degree of confidence in the identification of this compound within a complex sample. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of the bonds. libretexts.orgmsu.edu The IR spectrum of this compound provides a characteristic "fingerprint" that is unique to its structure.

Key vibrational modes for this compound would include:

C-H stretching: Vibrations of the C-H bonds in the piperidine ring and the isopropyl group, typically observed in the 2800-3000 cm⁻¹ region.

C-N stretching: The stretching vibration of the carbon-nitrogen bond, which is a key feature for amines.

CH₂, CH₃ bending: Bending vibrations (scissoring, rocking, wagging, and twisting) of the methylene (B1212753) groups in the piperidine ring and the methyl groups of the isopropyl substituent. These are typically found in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Ring vibrations: Stretching and deformation modes of the piperidine ring itself.

Analysis of the IR spectrum can confirm the presence of the piperidine ring and the isopropyl group. researchgate.netnih.govnih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with the experimental spectrum for a more detailed assignment of the observed bands. researchgate.netnih.gov

Gas Electron Diffraction (GED) for Molecular Geometry and Conformational Behavior

Gas Electron Diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions that are present in the liquid or solid state. wikipedia.orgcaltech.eduaps.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule.

For this compound, GED can provide accurate measurements of bond lengths (C-C, C-N, C-H) and bond angles (C-N-C, C-C-C). osti.govresearchgate.netnih.govumich.edu Crucially, GED can also provide information about the conformational preferences of the molecule. The piperidine ring can exist in a chair conformation, and the isopropyl group can have different orientations relative to the ring. GED data can be used to determine the relative populations of different conformers present in the gas phase at a given temperature. By fitting the experimental diffraction data to theoretical models of different conformations, the most stable geometry and the energy differences between conformers can be determined. wikipedia.orgresearchgate.net

Chiroptical Methods for Absolute Configuration

Chiroptical methods are essential for determining the absolute configuration of chiral molecules, which are molecules that are non-superimposable on their mirror images. While this compound itself is not chiral, if a chiral center were introduced into the molecule (for example, by substitution on the piperidine ring or the isopropyl group), chiroptical techniques would be necessary to determine its three-dimensional arrangement.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.comresearchgate.netnih.govunifesp.brresearchgate.netcas.czcas.cz A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the chromophores in the molecule. The sign and intensity of these peaks are highly sensitive to the stereochemistry of the molecule.

To determine the absolute configuration of a chiral derivative of this compound, the experimental CD spectrum would be compared to the theoretically calculated spectra for the possible enantiomers. nih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mtoz-biolabs.comresearchgate.net Vibrational Circular Dichroism (VCD) is a related technique that measures the differential absorption of circularly polarized infrared light and can also be used for determining absolute configuration, particularly for molecules without strong UV-Vis chromophores. unifesp.brffi.no

Conformational Dynamics and Isomerism

The piperidine ring in this compound is not static but undergoes conformational changes. The primary form of isomerism in the parent compound is conformational isomerism. The piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. The isopropyl group attached to the nitrogen can be in either an equatorial or an axial position.

Due to steric hindrance, the conformer with the bulky isopropyl group in the equatorial position is generally expected to be more stable and therefore more populated at equilibrium than the axial conformer. The energy difference between these two conformers can be determined by various methods, including computational chemistry and experimental techniques like NMR spectroscopy and, as mentioned, Gas Electron Diffraction. nih.govrsc.org The interconversion between the equatorial and axial conformers occurs through a process of ring inversion.

Chair and Twist-Boat Conformational Equilibria of the Piperidine Ring

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the carbon-carbon bond angles are approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thus nearly eliminating angle strain. libretexts.org This chair form is the lowest energy conformation for the ring. libretexts.org

However, the piperidine ring is flexible and can exist in other higher-energy conformations, including the boat and twist-boat (or skew-boat) forms. libretexts.orgwikipedia.org The boat conformation is significantly less stable (by about 30 kJ/mol) than the chair form due to two main factors: unfavorable steric interactions between the "flagpole" hydrogens and the eclipsing of adjacent hydrogens on the "bottom" of the boat. libretexts.org

A slight twisting of the boat conformation leads to the twist-boat conformer, which alleviates some of this strain. libretexts.org In the twist-boat form, the flagpole hydrogens move farther apart, and the hydrogens along the sides become more staggered. libretexts.org While more stable than the pure boat form, the twist-boat conformation is still energetically less favorable than the chair conformation by approximately 23 kJ/mol. libretexts.org For N-acylpiperidines with a substituent at the 2-position, the twist-boat conformation has been found to be about 1.5 kcal/mol (approximately 6.3 kJ/mol) less favorable than the chair conformation. nih.govresearchgate.net In specific cases, such as cis-1,4-di-tert-butylcyclohexane, the twist-boat can be more stable if it allows bulky groups to adopt more favorable equatorial-like positions. wikipedia.org

The equilibrium between these conformers is dynamic, with the chair form being overwhelmingly predominant at room temperature; for cyclohexane, 99.99% of molecules are in the chair conformation at 25°C. wikipedia.org The transition between chair forms proceeds through higher-energy intermediates like the half-chair. libretexts.orgwikipedia.org

Table 1: Relative Energies of Cyclohexane Conformers

| Conformation | Relative Energy (kJ/mol) | Stability Ranking |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | 23 | Less Stable |

| Boat | 30 | Less Stable |

| Half-Chair | 43 | Least Stable |

Data sourced from studies on cyclohexane, which serves as a model for the piperidine ring. libretexts.orgwikipedia.org

Nitrogen and Ring Inversion Barriers

The conformational dynamism of this compound involves two key processes: ring inversion and nitrogen inversion. Ring inversion, or the "ring flip," is the interconversion between the two possible chair conformations. libretexts.org This process involves passing through the high-energy half-chair transition state. wikipedia.org

Nitrogen inversion refers to the rapid oscillation of the nitrogen atom's lone pair of electrons from one side of the nitrogen plane to the other. In piperidine and its N-alkyl derivatives, this inversion is coupled with the ring's conformational changes. For the N-isopropyl group, there is a question of whether the isopropyl group occupies an axial or equatorial position relative to the piperidine ring.

Studies on N-alkylpiperidine N-oxides show a strong preference for the N-oxide group to be in the axial position compared to an N-methyl group, as determined by NMR spectroscopy. rsc.org In N-alkylpiperidines, the size of the N-alkyl group influences the chemical shifts of the ring carbons, particularly C-2 and C-6. researchgate.net The shielding of these carbons increases in the order: Methyl < Ethyl ≈ n-Propyl < Isopropyl < t-Butyl, which corresponds to the steric bulk of these groups. researchgate.net This suggests a significant steric interaction between the N-alkyl group and the axial protons at C-2 and C-6. researchgate.net

Ultrafast spectroscopic studies on the related N-methyl piperidine (NMP) have identified distinct chair and twist conformers separated by an energy difference of 0.09 eV in the excited state. rsc.org The transition from the chair to the twist form was found to have an activation energy of 276 meV. rsc.org While specific barrier heights for this compound are not detailed in the provided context, the principles are the same, with the bulkier isopropyl group expected to influence the energetics of these inversion processes.

Influence of Steric and Electronic Effects on Substituent Orientation

The orientation of the N-isopropyl group is governed by a balance of steric and electronic effects. nih.govrsc.org Steric hindrance, or repulsion between bulky groups, plays a major role. youtube.comyoutube.com In N-alkylpiperidines, there is a steric interaction between the N-substituent and the syn-axial hydrogens on the piperidine ring. researchgate.net

The bulky isopropyl group creates significant steric strain when it occupies an axial position, clashing with the axial hydrogens at the C-2 and C-6 positions. To minimize this repulsion, the conformation where the N-isopropyl group is in the more spacious equatorial position is generally favored.

Electronic effects also contribute to conformational preference. nih.govrsc.org In 4-substituted piperidinium (B107235) salts, electrostatic interactions between polar substituents and the protonated nitrogen can stabilize the axial conformer. nih.gov For this compound itself, which is a tertiary amine, the lone pair of electrons on the nitrogen atom also occupies space and influences the conformational equilibrium. The interplay between minimizing steric clash with the isopropyl group and accommodating the nitrogen lone pair determines the final dominant conformation. Molecular mechanics calculations have been shown to predict conformer energies successfully by modeling these electrostatic interactions. nih.gov

Pseudoallylic Strain in N-Acylpiperidine Derivatives and Conformational Preferences

When the piperidine nitrogen is acylated, the conformational preferences can dramatically change due to a phenomenon known as pseudoallylic strain, or A(1,3) strain. nih.govresearchgate.netacs.org Acylation leads to the conjugation of the nitrogen's lone pair with the carbonyl group's π-orbital. nih.govresearchgate.net This gives the C-N amide bond partial double-bond character, making the nitrogen and its substituents more planar (sp2 hybridized). nih.govresearchgate.net

This planarity introduces a steric repulsion between a substituent on the nitrogen and a substituent at the adjacent C-2 position of the ring, which is analogous to allylic strain in alkenes. nih.gov To relieve this pseudoallylic strain, the substituent at the C-2 position is strongly forced into an axial orientation. nih.govresearchgate.net

Computational studies using density functional theory have quantified this effect. For N-acylpiperidines, the axial orientation of a 2-substituent can be favored with a free energy difference (ΔG) of up to -3.2 kcal/mol. nih.govresearchgate.netacs.org This strong preference for the axial conformer is supported by statistical analysis of crystal structures from the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB). nih.govresearchgate.net This effect demonstrates how acylating the nitrogen can be used to control the three-dimensional shape of the molecule, which has significant implications in fields like medicinal chemistry. nih.govacs.org

Table 2: Conformational Preference in N-Acyl-2-substituted Piperidines

| Conformer | Relative Stability | Driving Force |

|---|---|---|

| 2-Substituent Axial | Favored (ΔG up to -3.2 kcal/mol) | Minimization of Pseudoallylic (A(1,3)) Strain. nih.govresearchgate.netacs.org |

Computational Chemistry and Theoretical Studies

Quantum Chemical (QC) Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in understanding the three-dimensional structure and conformational dynamics of N-isopropylpiperidine. These methods allow for a detailed exploration of its potential energy surface.

The conformational landscape of this compound is primarily defined by the orientation of the N-isopropyl group relative to the piperidine (B6355638) ring. The piperidine ring itself adopts a chair conformation to minimize angular and torsional strain. The isopropyl substituent on the nitrogen atom can occupy either an equatorial or an axial position, leading to two main conformers.

Quantum chemical calculations have been employed to determine the relative stabilities of these conformers. Generally, for N-alkylpiperidines, the conformer with the alkyl group in the equatorial position is thermodynamically more stable than the axial conformer. This preference is due to the minimization of steric interactions. In the axial position, the isopropyl group would experience significant steric hindrance from the axial hydrogen atoms on carbons 3 and 5 of the piperidine ring (a 1,3-diaxial interaction).

Table 1: Calculated Relative Energies for Axial vs. Equatorial Conformers of Substituted Cyclohexanes and Piperidines

| Compound | Method/Basis Set | ΔE (kcal/mol) (Axial - Equatorial) | ΔG (kcal/mol) (Axial - Equatorial) | Reference |

| Isopropylcyclohexane (B1216832) | Not Specified | - | 2.2 | chegg.com |

| 1-Phenylpiperidine | MP2/6-311G** | - | - | researchgate.net |

| 1-Phenylpiperidine | M06-2X | - | - | researchgate.net |

| 2-Methyl-1-phenylpiperidine | M06-2X/6-311G(d,p) | - | -1.0 | nih.gov |

| N,N,2-trimethylpiperidine-1-carboxamide | M06-2X/6-311G(d,p) | - | - | nih.gov |

| 1-(2-methyl-1-piperidyl)ethanone | M06-2X/6-311G(d,p) | - | -3.2 | nih.gov |

Note: A negative ΔG indicates the axial conformer is favored.

Hyperconjugation also plays a role in the conformational stability of piperidine derivatives. This involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In the context of this compound, hyperconjugative interactions can occur between the C-H or C-C bonds of the isopropyl group and the antibonding orbitals of the piperidine ring, and vice versa. The extent of these stabilizing interactions can differ between the axial and equatorial conformers, contributing to their energy difference. However, in the case of a bulky substituent like an isopropyl group, the destabilizing steric effects in the axial position are generally considered to be the dominant factor over the more subtle hyperconjugative effects researchgate.net.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has proven to be a versatile tool for investigating various aspects of the chemistry of this compound, from reaction mechanisms to thermodynamic properties.

DFT calculations are highly effective in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanistic pathways. For reactions involving this compound, such as nucleophilic substitution, oxidation, or reactions at the alpha-carbon, DFT can be used to identify transition states, intermediates, and products.

By calculating the energies of these species, a detailed reaction profile can be constructed. This allows for the determination of the most likely reaction pathway. For example, in a hypothetical reaction, DFT could be used to compare a concerted mechanism with a stepwise mechanism, identifying which is energetically more favorable. The B3LYP functional is a commonly used method for investigating the regioselectivity of cycloaddition reactions involving similar nitrogen-containing heterocycles mdpi.com.

A key application of DFT is the prediction of activation energies (Ea), which are crucial for understanding reaction kinetics. The activation energy is the energy barrier that must be overcome for a reaction to occur. By locating the transition state structure on the potential energy surface, DFT can provide a quantitative estimate of the activation energy. Various density functionals have been assessed for their performance in calculating activation energies for different types of reactions nih.gov.

Furthermore, DFT can be used to predict the site reactivity of this compound. By analyzing the distribution of electron density and molecular orbitals, one can identify the most likely sites for electrophilic or nucleophilic attack. For instance, the Fukui function, a concept derived from DFT, can be calculated to predict which atoms in the molecule are most susceptible to attack by a nucleophile or an electrophile. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important indicators of reactivity mdpi.com.

Table 2: Example of DFT-Calculated Activation Energies for a Reaction

| Reaction | Density Functional | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) | Reference |

| Azide Cycloaddition to Guanidine (B92328) | B3LYP | 6-311+G(2d,p) | SMD (chloroform) | >50 | mdpi.com |

| Mo-catalyzed aldehyde oxidation | B3LYP | Not Specified | Not Specified | Varies | nih.gov |

| W-catalyzed acetylene (B1199291) hydration | M06 | Not Specified | Not Specified | Varies | nih.gov |

This table provides examples of activation energy calculations for reactions studied using DFT and is intended to be illustrative of the methodology.

These calculations are performed by first optimizing the geometry of each molecule and then performing a frequency calculation. The frequency calculation provides the vibrational frequencies of the molecule, which are then used to compute the thermodynamic properties at a given temperature and pressure. This information is invaluable for understanding and predicting the behavior of chemical reactions involving this compound scirp.orgnih.gov.

Table 3: Example of Calculated Thermodynamic Properties for a Molecule

| Property | Value | Units |

| Zero-point vibrational energy | Varies | kcal/mol |

| Thermal energy | Varies | kcal/mol |

| Specific heat capacity | Varies | cal/mol·K |

| Entropy | Varies | cal/mol·K |

This table illustrates the types of thermodynamic data that can be obtained from DFT calculations.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a ligand, such as an this compound derivative, with a biological target at the atomic level. These studies are fundamental in drug discovery and design, providing a rational basis for understanding and improving the therapeutic potential of molecules.

While specific molecular docking studies focusing solely on this compound are not extensively documented in publicly available literature, the behavior of the closely related piperidine core is well-studied in various receptor contexts. Computational docking simulations of piperidine-containing ligands have been instrumental in elucidating their binding modes with various protein targets, such as the sigma-1 (S1R) receptor, which is implicated in a range of neurological disorders. nih.govrsc.org

In a representative study of piperidine-based ligands targeting the S1R, docking simulations revealed key interactions between the protonated piperidine nitrogen and specific amino acid residues within the receptor's binding pocket. nih.gov These interactions are crucial for the affinity and selectivity of the ligands.

Key predicted interactions for piperidine-based ligands at the S1R often include:

Ionic Interactions: A salt bridge formation between the positively charged nitrogen of the piperidine ring and the carboxylate groups of acidic residues like Glutamic acid (Glu172) and Aspartic acid (Asp126). nih.gov

Hydrogen Bonding: The protonated nitrogen can also act as a hydrogen bond donor, forming hydrogen bonds with the side chain of residues such as Glu172. nih.gov

π-Cation Interactions: An interaction between the ionized nitrogen and the aromatic ring of a Phenylalanine residue (Phe107) can further stabilize the ligand within the binding site. nih.gov

These predicted binding modes provide a structural hypothesis for the observed biological activity of piperidine derivatives and guide the design of new analogs with improved affinity and selectivity. The general principles observed for the piperidine core are applicable to understanding how a molecule like this compound might orient itself within a similar binding pocket, with the isopropyl group contributing to the steric and hydrophobic interactions.

| Interaction Type | Interacting Residue (Example: S1R) | Description |

|---|---|---|

| Ionic Interaction (Salt Bridge) | Glu172, Asp126 | The positively charged piperidine nitrogen forms a strong electrostatic interaction with the negatively charged carboxylate groups of acidic amino acids. nih.gov |

| Hydrogen Bonding | Glu172 | The proton on the piperidine nitrogen acts as a donor to form a hydrogen bond with the oxygen atoms of the receptor's side chains. nih.gov |

| π-Cation Interaction | Phe107 | The positive charge of the piperidine nitrogen interacts favorably with the electron-rich aromatic ring of phenylalanine. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and provide insights into the structural features that are important for their biological function.

For piperidine derivatives, QSAR studies have been successfully applied to understand their activity as, for example, inhibitors of the Akt1 kinase, which is involved in cancer. nih.gov In such studies, a set of piperidine analogs with known inhibitory activities (e.g., IC50 values) is used to build a model. A variety of molecular descriptors are calculated for each compound, quantifying its physicochemical properties.

Commonly used descriptors in QSAR studies of piperidine derivatives include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Spatial descriptors: These relate to the three-dimensional arrangement of the atoms.

Thermodynamic descriptors: These include properties like the heat of formation. nih.gov

Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates a selection of these descriptors to the biological activity. nih.gov The predictive power of the resulting QSAR model is rigorously tested through internal and external validation techniques. nih.gov

For instance, a QSAR model for piperine (B192125) analogs as efflux pump inhibitors revealed that the partial negative surface area and the area of the molecular shadow in the XZ plane were key descriptors influencing their inhibitory activity. nih.gov Such models provide a quantitative framework for understanding the SAR of a compound series and for the rational design of new derivatives with enhanced potency. While a specific QSAR study for a series containing this compound is not highlighted, the established methodologies are readily applicable.

| QSAR Component | Description | Example from Piperidine Derivative Studies |

|---|---|---|

| Biological Activity Data | Experimentally determined activity, e.g., IC50 or Ki values. | Akt1 inhibitory activity (IC50) for furan-pyrazole piperidine derivatives. nih.gov |

| Molecular Descriptors | Numerical representations of molecular properties. | 3D and 2D autocorrelation descriptors, partial negative surface area, heat of formation. nih.govnih.gov |

| Statistical Method | Algorithm to correlate descriptors with activity. | Genetic Algorithm (GA) for descriptor selection and Multiple Linear Regression (MLR) for model building. nih.gov |

| Model Validation | Assessing the robustness and predictive power of the model. | Internal (cross-validation) and external validation sets. nih.govnih.gov |

Computational Catalysis Investigations involving this compound

Computational catalysis is a field that employs theoretical methods to investigate the mechanisms of catalytic reactions, including the role of catalysts, intermediates, and transition states. While this compound can act as a base or a ligand in chemical reactions, detailed computational catalysis studies specifically featuring this compound are not prominent in the scientific literature.

However, computational methods like Density Functional Theory (DFT) have been applied to study the fundamental properties of the parent piperidine molecule and its derivatives. These studies can provide a basis for understanding how this compound might behave in a catalytic context. For example, DFT calculations have been used to investigate the electronic properties, such as hyperconjugative aromaticity, in substituted piperidines. rsc.org Such fundamental electronic structure calculations are the first step in understanding the reactivity and potential catalytic activity of a molecule.

In a broader context, computational studies on reactions catalyzed by related amine compounds or involving N-heterocyclic ligands provide a framework for how this compound could be studied. For instance, DFT calculations have been used to elucidate the mechanism of Ni-catalyzed cross-coupling reactions where N-ligands can play a crucial role, helping to distinguish between different mechanistic pathways, such as a Ni(0) → Ni(II) or a Ni(II) → Ni(IV) cycle. nih.gov A similar computational approach could be envisioned to study reactions where this compound might act as a ligand or a base catalyst, by calculating the energies of reactants, products, intermediates, and transition states to map out the reaction pathway.

Advanced Applications in Chemical Research Domains

Role in Complex Organic Synthesis

The piperidine (B6355638) ring is a privileged structural motif found in a vast array of natural products and pharmaceuticals. nih.goveurekalert.orgambeed.com The N-isopropyl substitution provides specific steric and electronic characteristics that chemists can leverage in the synthesis of complex molecular architectures.

The N-isopropylpiperidine framework serves as a versatile building block for constructing more intricate heterocyclic systems. Piperidines, in general, are crucial components in medicinal chemistry and drug discovery. nih.gov For instance, piperidin-4-ones, which are closely related structures, are utilized as versatile starting materials because the carbonyl group can be easily manipulated to introduce a variety of substituents into the six-membered ring. nih.gov This principle extends to N-substituted piperidines like this compound, where the core structure is incorporated into larger scaffolds. Research has demonstrated the synthesis of complex spiro heterocycles that bear a piperidine moiety, highlighting the utility of the piperidine ring as a foundational scaffold for creating molecules with potential biological activities. nih.gov

The synthesis of chiral piperidines is a significant challenge in organic chemistry, with immense importance for the pharmaceutical industry. nih.govnsf.gov While many methods focus on creating chirality on the piperidine ring itself, the N-substituent can play a crucial role in directing stereoselectivity. Asymmetric synthesis strategies are continuously being developed to access enantiomerically pure substituted piperidines. rsc.orgresearchgate.net For example, methods involving an exocyclic chirality-induced condensation reaction have been reported to produce enantiopure piperidines with high yields and excellent chirality retention. rsc.orgresearchgate.net Although direct use of the N-isopropyl group as a chiral auxiliary is a specialized area, its steric bulk can influence the stereochemical outcome of reactions at adjacent positions, a key consideration in the design of asymmetric syntheses.

Applications in Materials Science

The inherent stability and chemical nature of the piperidinium (B107235) cation have made it a prime candidate for applications in materials science, particularly in the field of electrochemical devices.

Anion exchange membranes (AEMs) are critical components for devices like fuel cells and water electrolyzers. nih.govnih.govbohrium.com A major challenge in AEM development is the chemical stability of the cationic functional groups under the harsh alkaline conditions present during device operation. nih.govrsc.org Piperidinium-based cations have been systematically investigated as potentially ultra-stable alternatives to more traditional quaternary ammonium (B1175870) groups.

In a key study, the stability of various piperidinium cations was evaluated in harsh alkaline media (e.g., 2 M NaOH at 90 °C or 7 M KOH at 100 °C). nih.govrsc.org Researchers synthesized and tested piperidinium cations with different N-substituents, including N-isopropylpiperidinium ([iPrPip]+), to understand their degradation pathways. It was found that the primary degradation mechanism for [iPrPip]+ was the SN2 reaction between hydroxide (B78521) ions and the α-carbon atoms of the isopropyl and methyl groups, rather than the Hofmann elimination that often plagues other cations. rsc.org This insight is crucial for designing more robust AEMs. The study highlighted that introducing specific substituents can significantly enhance the chemical stability of the piperidinium functional group, paving the way for longer-lasting and more efficient electrochemical devices. nih.govrsc.org

| Cation Structure | Test Conditions | Observed Degradation Pathway | Key Finding |

|---|---|---|---|

| Benzyl-substituted piperidinium | 7 M KOH, 100 °C, 1436 h | Not specified | Degraded by ~23%, showing much higher stability than pyrrolidinium (B1226570) due to lower ring strain. nih.gov |

| N-methyl-N-isopropylpiperidinium | Not specified | SN2 reaction at α-carbons of N-isopropyl and methyl groups. rsc.org | Hofmann elimination was not the primary degradation route. rsc.org |

| Butyl-substituted piperidinium | 7 M KOH, 100 °C, 1050 h | Not specified | Showed no obvious structural changes, indicating high stability. nih.gov |

Catalytic Applications of this compound and its Derivatives

This compound can also be directly involved in catalytic reactions, particularly in hydrogenation processes where it can be formed as a product.